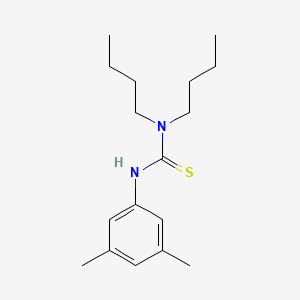![molecular formula C23H22Cl2N2O3S B4624528 N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)
N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N1-(2,3-dichlorophenyl)-N2-(2-ethylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide" often involves multi-step reactions, including phase-transfer catalysis, monoalkylations, and dialkylations. For instance, Ethyl N-(diphenylmethylene)glycinate is utilized as an anionic glycine equivalent in monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions, leading to a variety of complex molecules (López et al., 1996).
Molecular Structure Analysis
X-ray crystallography and docking studies have been employed to determine the molecular structure and potential biological interactions of related compounds. For example, the structures of tetrazole derivatives have been elucidated, providing insights into their spatial configuration and potential for interaction with biological targets (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including base-catalyzed sulfa-Michael reactions, which enable the synthesis of functionalized sulfones. Ethyl glyoxylate N-tosylhydrazone, for instance, has been identified as an excellent sulfonyl anion surrogate in these reactions, showcasing the chemical versatility of such molecules (Fernández et al., 2014).
Physical Properties Analysis
The physical properties of "N1-(2,3-dichlorophenyl)-N2-(2-ethylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide" and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties are often investigated through analytical techniques like X-ray diffraction and spectroscopy to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and safety profile of the compound. Studies on the reactivity of N-sulfonylimines and their application in multicomponent syntheses highlight the chemical properties and potential utility of these compounds in synthetic chemistry (Jin et al., 2011).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Research on the reactions of N-Phenylmaltimide with chlorosulfonic acid yielded sulfonyl chloride, which further reacted with dimethylamine or aniline to afford corresponding sulfonamides (Cremlyn & Nunes, 1987).
- Treatment of a sultam-derived N -(diphenylmethylene)glycinate equivalent with organic bromides and Michael acceptors under solid–liquid phase-transfer catalysis conditions produced monoalkylated compounds with high diastereoselectivity (López & Pleixats, 1998).
Medical and Biological Applications
- A study on the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA) compounds revealed their potential as therapeutic agents for postmenopausal osteoporosis (Cho et al., 2020).
Environmental and Agricultural Implications
- Interaction studies of selected insecticide-herbicide combinations on soybeans highlighted the synergistic effects of certain chemical combinations, which could inform agricultural practices (Hayes et al., 1979).
- Research on the leaching of herbicides through field lysimeters indicated the role of preferential flow in environmental contamination by chemicals, including glyphosate and glufosinate (Malone et al., 2004).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-3-17-7-4-5-10-21(17)27(31(29,30)18-13-11-16(2)12-14-18)15-22(28)26-20-9-6-8-19(24)23(20)25/h4-14H,3,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCBEPDLJZMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)
![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4624458.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)

